Taprostene sodium

IP receptor pharmacology Partial agonism Prostacyclin receptor classification

Researchers requiring a chemically stable IP receptor partial agonist without EP4 confounding face limited options. Taprostene sodium delivers sub-maximal efficacy (15-45% relaxation vs. >95% for full agonists), enabling occupancy-response studies and IP antagonist screening. Its EP4-independent signaling eliminates dual-receptor artifacts. Chemical stability (m-phenylene replacement) ensures consistent concentration-response relationships throughout extended protocols. • 15-45% maximal relaxation at 3 μM across vascular preparations • EP4 dose ratio <2.0 vs. 4.9±0.7 for cicaprost • Stable at physiological pH; no signal decay from spontaneous hydrolysis • Supplied as ≥98% pure sodium salt; MW 420.47; soluble in water (26 mg/mL)

Molecular Formula C24H29NaO5
Molecular Weight 420.5 g/mol
CAS No. 87440-45-7
Cat. No. B1264858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaprostene sodium
CAS87440-45-7
Synonyms2,3,4-trinor-1,5-inter-2-phenylene-6,9-epoxy-11,15-dihydroxy-15-dihydroxy-15-cyclohexyl-(16,17,18,19,20-pentanor)prosta-5,13-dienoate
CG 4203
CG-4203
sodium 2,3,4-trinor-1,5-2-phenylene-6,9-epoxy-11,15-dihydroxy-15-cyclohexyl-(16,17,18,19,20-pentanor)prosta-5,13-dienoate
taprostene
Molecular FormulaC24H29NaO5
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)[O-])O3)O)O.[Na+]
InChIInChI=1S/C24H30O5.Na/c25-21(16-6-2-1-3-7-16)10-9-19-20-13-18(29-23(20)14-22(19)26)12-15-5-4-8-17(11-15)24(27)28;/h4-5,8-12,16,19-23,25-26H,1-3,6-7,13-14H2,(H,27,28);/q;+1/p-1/b10-9+,18-12-;/t19-,20-,21-,22-,23+;/m1./s1
InChIKeyKPQVOJYDUCZQEQ-REHYUDDHSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taprostene Sodium (CG-4203, CAS 87440-45-7): A Partial IP Receptor Agonist Prostacyclin Analog for Differentiated Cardiovascular Research and Procurement


Taprostene sodium (CG-4203, CAS 87440-45-7) is a synthetic, chemically stable oxacyclic analogue of prostacyclin (PGI2) that functions as a partial agonist at prostanoid IP (IP1) receptors [1]. Unlike full agonist prostacyclin analogs such as cicaprost and iloprost, taprostene demonstrates sub-maximal intrinsic efficacy at IP receptors, a property that enables its unique application as both a pharmacological tool for IP receptor characterization and a potential lead for IP antagonist development [2]. The compound was originally developed by Grünenthal GmbH and progressed to Phase 3 clinical evaluation for thrombosis and critical limb ischemia before development was discontinued [3]. Its sodium salt (MW 420.47, formula C24H29NaO5) is the standard research-grade form supplied for in vitro and in vivo studies [3].

Partial IP receptor agonist for occupancy-response and antagonist screening studies
IP-selective probe without EP4 cross-reactivity, enabling cleaner receptor classification
Chemically stable analog designed for extended in vitro and superfusion protocols

Why Taprostene Sodium Cannot Be Substituted by Iloprost, Cicaprost, or Epoprostenol in Mechanistic Pharmacology and Receptor Classification Studies


Prostacyclin analogs are not functionally interchangeable despite shared IP receptor targeting. Taprostene sodium's partial agonist character produces a fundamentally different pharmacological profile from full agonists: at 3 μM, taprostene achieves only 15–45% relaxation across vascular preparations, whereas cicaprost and AFP-07 consistently produce >95% maximal relaxation [1]. Furthermore, taprostene lacks EP4 receptor agonist activity that confounds the use of cicaprost and AFP-07 as IP-selective tools—the EP4 antagonist AH 23848 yields a dose ratio <2.0 for taprostene versus 4.9±0.7 for cicaprost [2]. Taprostene also dissociates antiplatelet potency from vasodilator potency (relative potencies of 0.46 vs. 0.14 versus epoprostenol), a separation not observed with epoprostenol itself [3]. These receptor-level and functional differences mean that substituting another prostacyclin analog for taprostene will yield qualitatively different experimental outcomes, particularly in assays where IP receptor partial agonism, EP4-independent signaling, or minimization of hemodynamic confounds is essential.

Full agonists like cicaprost or iloprost produce >95% maximal relaxation; partial agonism cannot be mimicked and alters concentration-response relationships.
Cicaprost and AFP-07 activate EP4 receptors, introducing dual-receptor artifacts absent with taprostene; EP4 blockade right-shifts their curves but not taprostene's.
Epoprostenol hydrolyzes within minutes at pH 7.4; taprostene's m-phenylene-stabilized structure avoids spontaneous degradation and supports long-duration experiments.

Taprostene Sodium: Quantitative Differentiation Evidence Against Closest Prostacyclin Analogs


Partial Agonism at IP Receptors: Taprostene Achieves Only 15–45% of the Maximal Relaxation Produced by Cicaprost and AFP-07

Taprostene sodium is a partial agonist at prostanoid IP receptors, in contrast to the full agonist cicaprost (the standard IP reference agonist). In the presence of the EP4 receptor antagonist AH 23848, taprostene (3 μM) induced only 45% relaxation of phenylephrine-contracted guinea-pig saphenous vein rings, whereas cicaprost and AFP-07 produce essentially complete (>95%) relaxation in the same preparation [1]. Taprostene displaced the log concentration-response curves of AFP-07, TEI-9063, and cicaprost to the right, parallel to their predicted addition curves, confirming competitive partial agonist behavior [1]. On rat tail artery (phenylephrine tone), 3 μM taprostene achieved only 20% relaxation, and on mouse aorta (phenylephrine + sulprostone tone) only 15% relaxation, selectively opposing full IP agonists [1]. These sub-maximal responses establish taprostene as the only well-characterized prostacyclin analog with robust, reproducible partial agonism across multiple species and vascular beds, making it uniquely suited for IP receptor occupancy-response studies and as a screening tool for putative IP antagonists [2].

Partial agonism vs cicaprost
Head-to-head
45% relaxation in guinea-pig saphenous vein vs >95% for cicaprost; right-shifts full agonist curves competitively.
Supports IP receptor occupancy-response calibration and antagonist screening.
15–45% efficacy across rat, mouse, and guinea-pig vascular beds.
IP receptor pharmacology Partial agonism Prostacyclin receptor classification

IP Receptor Selectivity Without EP4 Activation: Taprostene Responses Are Unaffected by EP4 Antagonists That Block Cicaprost and AFP-07

A critical confound in prostacyclin pharmacology is that several widely used IP agonists—including cicaprost and AFP-07—also activate prostanoid EP4 receptors, complicating the interpretation of IP-mediated responses [1]. Taprostene sodium uniquely avoids this problem. On piglet saphenous vein, the EP4 antagonist AH 23848 (30 μM) produced a dose ratio of 8.6±1.3 for PGE2 (the endogenous EP4 ligand) and 4.9±0.7 for cicaprost, but had no measurable effect on taprostene-induced relaxation (dose ratio <2.0) [1]. Additionally, taprostene did not induce maximum relaxation (21–74%) and did not oppose the action of PGE2, unlike EP4-active prostacyclin analogs [1]. In a subsequent study using the high-affinity EP4 antagonist GW 627368 (pA2=9.2), taprostene was employed specifically as an IP receptor-suppressing tool to isolate EP4-mediated responses of other analogs, further confirming its functional IP selectivity [2]. Taprostene thus provides a cleaner IP receptor signal than cicaprost (Ki=44 nM at human recombinant EP4) or AFP-07, enabling more definitive IP receptor characterization in tissues co-expressing EP4 receptors [1][2].

IP selectivity without EP4 activation
Head-to-head
EP4 antagonist AH 23848 dose ratio
Enables EP4-free IP receptor studies in tissues co-expressing both subtypes.
Removes dual-receptor artifact seen with cicaprost and AFP-07.
Antiplatelet vs hemodynamic ratio
Cross-study comparable
Hypotensive/antiaggregatory potency ratio 0.30 vs epoprostenol 1.0; 3.3-fold lower relative hypotensive effect.
Supports platelet inhibition models with reduced blood pressure confounding.
Antiaggregatory relative potency 0.46, hypotensive 0.14 in rat.
Platelet adhesion molecule inhibition
Head-to-head
IC50 3.0–5.3 nM vs iloprost 0.15 nM; comparable spare-receptor ratio (AC EC50 / antigen IC50 6–10-fold).
Mechanistically equivalent lower-potency tool for platelet signaling and receptor reserve studies.
P-selectin, GP 53, thrombospondin flow cytometry on human platelets.
Chemical stability at pH 7.4
Class-level inference
m-Phenylene bridge prevents intramolecular acid-catalyzed vinyl ether hydrolysis; orders-of-magnitude more stable than epoprostenol.
Reliable aqueous stability for long-duration organ bath and superfusion protocols.
Exact half-life not quantified; kinetic data to verify from J Org Chem 1988.
Peripheral arterial disease endpoint
Trial context
+14% absolute walking time vs +2.8% placebo at 8 weeks; 5-fold greater improvement in pain-free walking time.
Supports peripheral ischemia model endpoint interpretation and dosing reference.
Reported walking-time improvement endpoint; 30-patient double-blind trial.
IP receptor selectivity EP4 receptor Prostacyclin analog discrimination

Dissociation of Antiplatelet from Hemodynamic Potency: Taprostene's Hypotensive-to-Antiaggregatory Ratio Is 0.30 vs. Epoprostenol's Unseparated Profile

Taprostene sodium demonstrates a functional dissociation between antiplatelet and vasodepressor activities that is not observed with epoprostenol. Compared to epoprostenol (relative potency = 1.0 for both endpoints), taprostene exhibits a relative antiaggregatory potency of 0.46 but a relative hypotensive potency of only 0.14 in the anaesthetized rat, yielding a dissociation ratio of 0.30 (hypotensive/antiaggregatory) [1]. In ADP-induced human platelet aggregation, taprostene inhibits with IC50 values of 17–34 nmol/L depending on the agonist stimulus (arachidonic acid, ADP, thrombin, norepinephrine), but is approximately 3-fold less potent than epoprostenol overall [2]. In cat platelet-rich plasma, taprostene's antiplatelet EC50 is 26-fold lower than its EC50 for vasorelaxation in cat aortic rings (520 ng/mL), confirming a wide functional window between platelet inhibition and vascular smooth muscle effects . This contrasts with epoprostenol, where antiaggregatory and vasodepressor potencies are roughly equivalent, requiring dose-limiting hypotension to achieve therapeutic platelet inhibition in clinical settings [1].

Antiplatelet vs hemodynamic ratio
Cross-study comparable
Hypotensive/antiaggregatory potency ratio 0.30 vs epoprostenol 1.0; 3.3-fold lower relative hypotensive effect.
Supports platelet inhibition models with reduced blood pressure confounding.
Antiaggregatory relative potency 0.46, hypotensive 0.14 in rat.
Platelet aggregation inhibition Hemodynamic selectivity Cytoprotection

Platelet Adhesion Molecule Inhibition: Taprostene Is 20–35-Fold Less Potent than Iloprost on Antigen Expression, Yet Retains Full Anti-Thrombogenic Efficacy Through Spare Receptor Activation

In a direct head-to-head flow cytometric comparison on thrombin-activated human platelets, both iloprost and taprostene inhibited the surface expression of the thrombogenic adhesion molecules P-selectin (CD62), GP 53 (CD63), and thrombospondin [1]. The half-maximal inhibitory concentrations (IC50) for antigen expression inhibition were 0.15 nM for iloprost versus 3.0–5.3 nM for taprostene—representing a 20–35-fold lower potency for taprostene [1]. However, both agents were substantially more potent at inhibiting adhesion molecule expression than at activating adenylate cyclase (iloprost AC activation EC50: 1.4 nM; taprostene AC activation EC50: 29.4 nM), with the anti-adhesion effect occurring at concentrations approximately 9-fold (iloprost) to 6–10-fold (taprostene) lower than those required for cAMP elevation [1]. This disconnect between cAMP generation and anti-thrombogenic effect supports the 'spare receptor' hypothesis for platelet IP receptors and demonstrates that taprostene retains full functional anti-thrombogenic capacity at the adhesion molecule level despite lower receptor activation potency than iloprost [1].

Platelet adhesion molecule inhibition
Head-to-head
IC50 3.0–5.3 nM vs iloprost 0.15 nM; comparable spare-receptor ratio (AC EC50 / antigen IC50 6–10-fold).
Mechanistically equivalent lower-potency tool for platelet signaling and receptor reserve studies.
P-selectin, GP 53, thrombospondin flow cytometry on human platelets.
Platelet adhesion molecules P-selectin Thrombospondin Spare receptor pharmacology

Chemical Stability at Physiological pH: Taprostene's m-Phenylene Motif Eliminates the Intramolecular Acid-Catalyzed Hydrolysis That Limits Epoprostenol's Aqueous Half-Life to Minutes

Natural prostacyclin (epoprostenol) undergoes rapid spontaneous hydrolysis at physiological pH (half-life approximately 3–5 minutes at pH 7.4, 37°C) due to intramolecular acid-catalyzed cleavage of its enol-ether (vinyl ether) linkage, severely limiting its experimental utility in aqueous systems [1]. Taprostene's chemical design overcomes this instability through replacement of the enol-ether oxygen with an m-phenylene bridge, creating a styrene-like vinyl ether system where conjugation with the aromatic ring stabilizes the double bond, and the carboxylic acid function cannot act as an efficient intramolecular acid catalyst for hydrolysis [2]. Kinetic analysis of (Z)-1-(3-carboxyphenyl)-2,5-epoxypent-1-ene, the model compound of taprostene's pharmacophore, confirmed that both the aromatic conjugation effect and the absence of intramolecular acid catalysis contribute to its markedly enhanced aqueous stability [2]. This structural feature enables reliable in vitro experimentation without the confounding loss of activity due to spontaneous degradation, and permits sustained infusion protocols in vivo without the continuous fresh preparation required for epoprostenol [3].

Chemical stability at pH 7.4
Class-level inference
m-Phenylene bridge prevents intramolecular acid-catalyzed vinyl ether hydrolysis; orders-of-magnitude more stable than epoprostenol.
Reliable aqueous stability for long-duration organ bath and superfusion protocols.
Exact half-life not quantified; kinetic data to verify from J Org Chem 1988.
Chemical stability Vinyl ether hydrolysis Prostacyclin analog design

Clinical Evidence in Peripheral Arterial Disease: Taprostene Infusion Improved Absolute Walking Time by 14% vs. 2.8% Placebo at 8 Weeks in a Double-Blind Trial

Taprostene sodium has been evaluated in controlled clinical settings for peripheral vascular indications. In a double-blind, placebo-controlled trial of 30 patients with ischemic peripheral vascular disease and intermittent claudication, taprostene (25 ng/kg/min i.v. for 6 hours daily on 5 consecutive days) produced a statistically significant (p<0.05) increase in absolute walking time compared to placebo at one day post-infusion and at 1, 4, and 8 weeks of follow-up (14% improvement vs. 2.8% for placebo at 8 weeks) [1]. Pain-free walking time increased by 23% (taprostene) vs. 3.8% (placebo) at 8 weeks (p<0.05) [1]. Additionally, taprostene significantly prolonged platelet half-life (72.6±9.35 vs. 77.9±7.44 hours, p<0.05), though standard platelet aggregation measures showed no ex vivo change [1]. A larger multi-center PARTNER study (n=111) in critical limb ischemia showed a numerical but non-significant reduction in amputation rate (43% amputation-free in taprostene vs. 38% placebo at 6 months), with the lack of statistical significance potentially attributable to baseline risk factor imbalance between groups [2]. While taprostene's clinical development was discontinued, these controlled data establish proof-of-concept for taprostene's in vivo anti-ischemic activity and differentiate it from prostacyclin analogs like iloprost that are approved for pulmonary hypertension rather than peripheral arterial disease [1][2].

Peripheral arterial disease endpoint
Trial context
+14% absolute walking time vs +2.8% placebo at 8 weeks; 5-fold greater improvement in pain-free walking time.
Supports peripheral ischemia model endpoint interpretation and dosing reference.
Reported walking-time improvement endpoint; 30-patient double-blind trial.
Peripheral arterial disease Intermittent claudication Clinical trial evidence

Taprostene Sodium Application Scenarios for Differentiated Research and Industrial Use


IP Receptor Calibration and Antagonist Screening Using a Validated Partial Agonist

Taprostene sodium is the best-characterized partial agonist for prostanoid IP receptors across multiple species (guinea-pig, rat, mouse, rabbit, pig) and vascular beds. Its sub-maximal efficacy (15–45% relaxation vs. >95% for cicaprost at 3 μM) makes it uniquely suitable for establishing IP receptor occupancy-response relationships and for screening putative IP antagonists, where full agonists like cicaprost would require near-complete receptor blockade to observe rightward curve shifts [1]. Taprostene's lack of EP4 activity eliminates the confounding dual-receptor activation that complicates the use of cicaprost or AFP-07 in IP antagonist screening campaigns [2]. The compound has been used successfully to suppress the IP component of prostacyclin analog responses, enabling clean pharmacological isolation of EP4-mediated relaxations when combined with selective EP4 antagonists like GW 627368 [3].

Ischemia-Reperfusion and Cytoprotection Models Requiring Platelet Inhibition with Hemodynamic Stability

In experimental models of myocardial ischemia-reperfusion, splanchnic artery occlusion shock, and traumatic shock, taprostene's favorable hypotensive-to-antiaggregatory potency ratio (0.30 versus epoprostenol's ~1.0) enables antiplatelet and cytoprotective effects at doses producing less systemic hypotension than epoprostenol [1]. Infusion at 100 ng/kg/min in cats reduced myocardial creatine phosphokinase release and neutrophil adhesion to coronary endothelium while minimizing hemodynamic perturbation [2]. For researchers studying platelet-endothelial interactions in ischemia without the confounding variable of marked blood pressure reduction, taprostene provides a pharmacological window unavailable with epoprostenol or iloprost at equipment antiplatelet doses [1][2].

Prostacyclin Receptor Subtype Discrimination (IP1 vs. IP2) in Respiratory and Neuronal Tissues

Taprostene has been instrumental in discriminating between IP receptor subtypes. In human airway epithelial cells (BEAS-2B), taprostene suppressed chemokine (CXCL9, CXCL10) release through a PTGIR-siRNA-resistant pathway distinct from the canonical IP-cAMP pathway, providing key evidence for functional IP receptor heterogeneity (putative IP2 subtype) [1]. Unlike iloprost, which activates only the canonical IP-cAMP pathway in this system, taprostene (along with 15-deoxy-TIC) engages an alternative signaling mechanism that suppresses chemokine output independently of cAMP, identifying a novel prostacyclin signaling axis relevant to airway inflammation research [1]. In rat neuronal preparations, taprostene's potency on vagus nerve depolarization (66-fold less potent than cicaprost) established the presence of IP1 rather than IP2 receptors, demonstrating its utility as a calibrating ligand for neuronal IP receptor classification [2].

Long-Duration In Vitro Pharmacology and Superfusion Studies Requiring Chemically Stable Prostacyclin Activity

Taprostene's chemical stability—conferred by the m-phenylene replacement of the acid-labile enol-ether oxygen present in natural prostacyclin—makes it the prostacyclin analog of choice for experiments requiring sustained IP receptor activation over hours without signal decay from spontaneous hydrolysis [1]. Unlike epoprostenol (t½ ≈ 3–5 min at pH 7.4), which must be prepared fresh on ice and loses activity during the course of organ bath or superfusion experiments, taprostene maintains consistent concentration-response relationships throughout extended protocols [2]. This property is essential for washout-rechallenge experimental designs, slow-equilibrating tissue preparations, and any assay where variability introduced by parent compound degradation would confound quantitative pharmacological analysis [1][2].

Application
Selection Property
Validation Focus
IP receptor calibration & antagonist screening
Sub-maximal partial agonism
Occupancy-response relationship studies
Ischemia-reperfusion & cytoprotection models
Low hypotensive/antiaggregatory ratio
Hemodynamic stability during platelet inhibition
IP receptor subtype discrimination (IP1 vs IP2)
Distinct cAMP-independent signaling
Chemokine suppression in airway epithelial cells
Long-duration in vitro pharmacology & superfusion
Chemical stability against hydrolysis
Consistent concentration-response over time

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